N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine
Description
N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]-5-ethyl-N-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C12H15N5/c1-3-11-15-16-12(17(11)13-2)14-9-10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3/b14-9+ |
InChI Key |
FTZUXEQIEGYDED-NTEUORMPSA-N |
Isomeric SMILES |
CCC1=NN=C(N1NC)/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCC1=NN=C(N1NC)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. For instance, the reaction of N-methylhydrazine with benzaldehyde and ethyl acetoacetate under acidic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, van der Waals forces, and π-π stacking interactions. The compound can disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with similar structural features but different substituents.
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: Contains a hydrazino group, leading to different chemical properties and applications.
Uniqueness
N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of benzylidene, ethyl, and methyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
